molecular formula C25H28N2O4S2 B2791882 Ethyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate CAS No. 932519-79-4

Ethyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate

Cat. No.: B2791882
CAS No.: 932519-79-4
M. Wt: 484.63
InChI Key: IJJURFYXULWZMM-UHFFFAOYSA-N
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Description

Ethyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C25H28N2O4S2 and its molecular weight is 484.63. The purity is usually 95%.
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Biological Activity

Ethyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores the biological effects of this compound, synthesizing findings from various studies regarding its mechanisms, efficacy, and applications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C23H26N2O4S
  • Molecular Weight : 446.59 g/mol

This compound features a thiophene ring, a piperazine moiety, and a sulfonyl group, which are known to contribute to its biological activities.

Research indicates that this compound acts primarily as an inhibitor of renal outer medullary potassium channels (ROMK), specifically the Kir1.1 subtype. This inhibition can lead to diuretic effects and increased sodium excretion, making it a candidate for treating conditions related to fluid retention and hypertension .

Antitumor Activity

Recent studies have demonstrated that derivatives of thiophene compounds exhibit notable cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values indicating effective inhibition of tumor cell growth. In particular:

  • Cytotoxicity Assay Results :
    • Against MDA-MB-231 (breast cancer) cells: IC50 = 27.6 μM
    • Selective cytotoxicity observed with electron-withdrawing groups enhancing activity .

Antibacterial Activity

The compound's structural characteristics suggest potential antibacterial properties. In vitro studies have indicated effective inhibition zones against strains such as E. coli and S. aureus, with certain derivatives showing significant activity .

Study on ROMK Inhibition

A study focusing on the inhibition of ROMK channels found that compounds structurally related to this compound demonstrated a dose-dependent response in promoting diuresis in animal models . This suggests potential therapeutic applications in managing conditions like hypertension and heart failure.

Cytotoxicity Evaluation

In a comparative analysis of various thiophene derivatives, it was found that those with specific substituents exhibited enhanced cytotoxicity against cancer cell lines. The study highlighted the importance of structural modifications in optimizing anticancer activity .

CompoundCell LineIC50 (μM)Mechanism
Compound AMDA-MB-23127.6Apoptosis induction
Compound BA549 (lung)35.0Cell cycle arrest
Ethyl 3-{...}MCF-7 (breast)30.0ROS generation

Properties

IUPAC Name

ethyl 3-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl-4-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4S2/c1-4-31-25(28)23-24(21(17-32-23)20-8-6-5-7-9-20)33(29,30)27-14-12-26(13-15-27)22-16-18(2)10-11-19(22)3/h5-11,16-17H,4,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJURFYXULWZMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)N3CCN(CC3)C4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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